1,5-Bis(benzyloxy)pentan-3-ol
Description
1,5-Bis(benzyloxy)pentan-3-ol is a pentanol derivative featuring benzyloxy groups at the 1- and 5-positions and a hydroxyl group at the 3-position. Benzyloxy groups confer lipophilicity and stability, making such compounds valuable intermediates in organic synthesis, pharmaceuticals, or catalysis .
Properties
IUPAC Name |
1,5-bis(phenylmethoxy)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZZSULBVFBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CCOCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(benzyloxy)pentan-3-ol can be synthesized through a multi-step process involving the protection of hydroxyl groups, followed by the introduction of benzyloxy groups. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of pentan-3-ol are protected using a suitable protecting group, such as a silyl ether.
Introduction of Benzyloxy Groups: The protected intermediate is then reacted with benzyl chloride in the presence of a base, such as sodium hydride, to introduce the benzyloxy groups.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzyloxy)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The benzyloxy groups can be reduced to yield the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 1,5-bis(benzyloxy)pentan-3-one or 1,5-bis(benzyloxy)pentanal.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(benzyloxy)pentan-3-ol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,5-Bis(benzyloxy)pentan-3-ol involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Features
The following compounds share a pentanol backbone but differ in substituent groups, leading to distinct properties:
| Compound Name | Substituents (Positions 1 & 5) | Core Functional Group | Key Structural Notes |
|---|---|---|---|
| 1,5-Bis(benzyloxy)pentan-3-ol | Benzyloxy | -OH (position 3) | Lipophilic due to aromatic benzyl groups |
| 1,5-Bis(4-amidinophenoxy)-3-pentanol | 4-Amidinophenoxy | -OH (position 3) | Polar amidine groups enhance solubility |
| 1,5-Bis(4-methoxybenzyloxy)pentan-3-one | 4-Methoxybenzyloxy | Ketone (position 3) | Methoxy groups increase electron density |
| 1,5-Bis(salicylidenamino)pentan-3-ol (SalpentOH) | Salicylidenamino | -OH (position 3) | Chelating ligand for Mn complexes |
| 1,5-Bis(furan-2-yl)pentan-3-ol | Furan-2-yl | -OH (position 3) | Heterocyclic furan enhances bioactivity |
Key Observations :
- Lipophilicity: Benzyloxy and furan substituents increase LogP values (e.g., furan derivative: XLogP3 = 2.4 ), whereas amidinophenoxy groups (polar amidines) reduce lipophilicity .
- Reactivity : The ketone in 1,5-Bis(4-methoxybenzyloxy)pentan-3-one enables participation in condensation reactions, unlike the hydroxyl group in the target compound .
Physicochemical Properties
A comparative analysis of available
*Inferred from structural features.
Notes:
- SalpentOH derivatives with sulphonato groups (e.g., 5-SO3-salpentOH) exhibit high aqueous solubility, enabling catalytic applications in biological systems .
- The amidinophenoxy compound’s classification as an "impurity" suggests it may arise during drug synthesis, requiring stringent quality control .
Biological Activity
1,5-Bis(benzyloxy)pentan-3-ol is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound includes two benzyloxy groups attached to a pentan-3-ol backbone. This configuration contributes to its lipophilicity and ability to interact with biological membranes.
The mechanism of action of this compound is hypothesized to involve:
- Hydroxyl Groups : The presence of hydroxyl groups enhances hydrogen bonding with cellular targets, potentially affecting enzyme activity and receptor interactions.
- Lipophilicity : The benzyloxy groups increase the compound's affinity for lipid membranes, facilitating cellular uptake and interaction with membrane-bound proteins.
Anticancer Activity
This compound has been studied for its antiproliferative effects. In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines. For example, N-benzyl amides derived from salinomycin exhibited potent anticancer activity against drug-resistant cell lines . The structure-activity relationship in these studies suggests that modifications similar to those in this compound could yield promising anticancer agents.
Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of benzyl derivatives found that compounds with similar functional groups exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial efficacy.
| Compound Type | Activity Against | Reference |
|---|---|---|
| N-benzyl derivatives | Strong antibacterial | |
| Salinomycin derivatives | Anticancer |
Study 2: Antiproliferative Effects
In a study assessing the antiproliferative effects of various benzyl compounds, certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. This suggests that this compound may possess similar properties due to its structural similarities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
